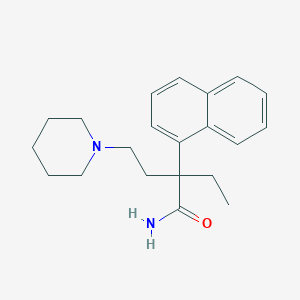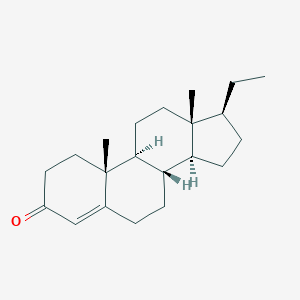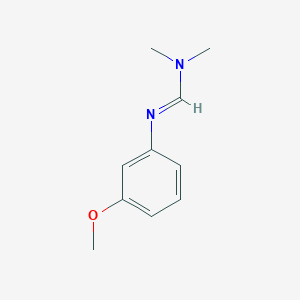
Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl-, also known as MMDA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound belongs to the class of phenylalkylamines and is structurally similar to other psychoactive compounds such as amphetamines and phenethylamines. MMDA has been studied for its potential use in treating various neurological disorders, including depression and anxiety.
Wirkmechanismus
Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- acts as a serotonin releasing agent, which means it can stimulate the release of serotonin in the brain. Serotonin is a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- may be able to improve symptoms of depression and anxiety.
Biochemische Und Physiologische Effekte
Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- has been shown to have a number of biochemical and physiological effects. Studies have shown that Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- can increase the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters play a key role in regulating mood, motivation, and attention. Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- has also been shown to have anti-inflammatory properties, which may make it useful in treating certain inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- in lab experiments is that it has a well-defined mechanism of action. This makes it easier to study and understand its effects on the brain. However, one limitation of using Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- is that it is a controlled substance and can only be used in certain research settings.
Zukünftige Richtungen
There are several potential future directions for research on Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl-. One area of interest is in developing new therapeutic agents based on the structure of Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl-. Another area of interest is in studying the long-term effects of Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- use on the brain and body. Additionally, research could focus on understanding how Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- interacts with other neurotransmitters in the brain and how this may impact its therapeutic potential.
Synthesemethoden
Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- can be synthesized through a multi-step process involving the reaction of 3-methoxyphenylacetonitrile with dimethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting intermediate product is then treated with formic acid to yield Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl-.
Wissenschaftliche Forschungsanwendungen
Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- has been studied extensively for its potential use as a therapeutic agent in treating various neurological disorders. Research has shown that Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- has an affinity for the serotonin transporter and can stimulate the release of serotonin in the brain. This mechanism of action has led to investigations into the potential use of Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- in treating depression and anxiety.
Eigenschaften
CAS-Nummer |
1202-42-2 |
|---|---|
Produktname |
Methanimidamide, N'-(3-methoxyphenyl)-N,N-dimethyl- |
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N'-(3-methoxyphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C10H14N2O/c1-12(2)8-11-9-5-4-6-10(7-9)13-3/h4-8H,1-3H3 |
InChI-Schlüssel |
ZRULGOONNZXEHT-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=CC(=CC=C1)OC |
Kanonische SMILES |
CN(C)C=NC1=CC(=CC=C1)OC |
Andere CAS-Nummern |
1202-42-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






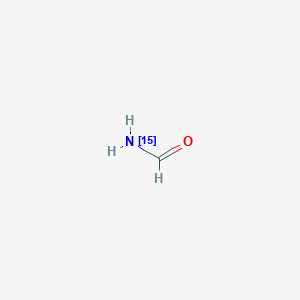
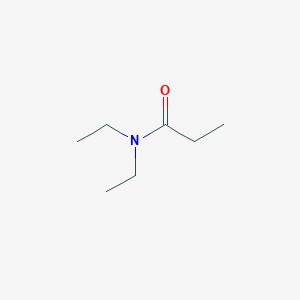




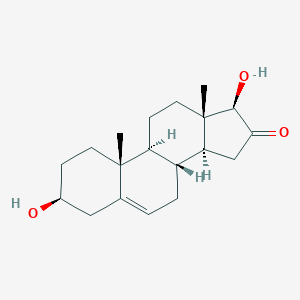
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
